molecular formula C4H2ClFO2S2 B2845776 2-Thiophenesulfonyl fluoride, 5-chloro- CAS No. 108158-05-0

2-Thiophenesulfonyl fluoride, 5-chloro-

Cat. No.: B2845776
CAS No.: 108158-05-0
M. Wt: 200.63
InChI Key: XZQCGAGVTAESGC-UHFFFAOYSA-N
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Description

“2-Thiophenesulfonyl fluoride, 5-chloro-” is a chemical compound used in scientific research. It is often used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .


Molecular Structure Analysis

The molecular formula of “2-Thiophenesulfonyl fluoride, 5-chloro-” is C4H2ClFO2S2. It has a molecular weight of 200.64 . The SMILES string representation is ClC1=CC=C(S(F)(=O)=O)S1 .


Chemical Reactions Analysis

“2-Thiophenesulfonyl fluoride, 5-chloro-” is suitable for click chemistry reactions . Click chemistry is a type of chemical synthesis that is modular, wide in scope, and can be conducted in mild conditions.


Physical and Chemical Properties Analysis

“2-Thiophenesulfonyl fluoride, 5-chloro-” is a liquid at room temperature. It has a refractive index of 1.529 and a density of 1.571 g/mL at 25°C .

Scientific Research Applications

Organic Synthesis Applications

One-pot Desulfurative-fluorination-bromination Reactions

The synthesis of 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes through a one-pot desulfurative-fluorination-bromination reaction showcases the utility of thiophene derivatives in constructing complex molecules with high yield. This method provides a straightforward approach to produce thiophene compounds with longer alkyl chains, highlighting the versatility of thiophene derivatives in organic synthesis (Turkman, Li‐Tao An, & Pomerantz, 2010).

Synthesis of Fluorothiophenes

The development of methods for the synthesis of fluorothiophenes illustrates the importance of thiophene derivatives in creating fluorinated organic compounds. The use of thiophene derivatives in reactions with elemental fluorine, thienyllithium derivatives, and electrophilic fluorinating agents demonstrates the compound's utility in organic synthesis (Gronowitz & Hörnfeldt, 2004).

Materials Science Applications

MXene Preparation and Methane Adsorption

The preparation of Ti3C2 and Ti2C MXenes through etching with various fluoride salts, including their application in methane adsorption, highlights the role of thiophene derivatives in materials science. The impact of different positive ions in etchant solutions on the surface structure of prepared MXene and their methane adsorption properties showcases the potential of these compounds in energy and environmental applications (Liu et al., 2017).

Polymer Solar Cells Enhancement

The design and synthesis of chlorinated-thienyl benzodithiophene-containing polymers for high-performance polymer solar cells demonstrate the significance of thiophene derivatives in advancing solar energy technology. The improvement in photovoltaic performance, including higher power conversion efficiency and enhanced crystallinity, underscores the potential of chlorine substitution in thiophene derivatives for developing next-generation photovoltaic materials (Fan et al., 2018).

Environmental Studies Applications

Perfluorooctanesulfonate in Human Blood

The study on the occurrence of perfluorooctanesulfonate (PFOS) and related fluorochemicals in human blood across several countries highlights the environmental and health implications of fluorinated compounds. The identification of various perfluorochemicals in human sera and their distribution patterns suggest the widespread exposure to these chemicals, prompting further investigation into their sources and pathways (Kannan et al., 2004).

Mechanism of Action

Target of Action

It is known that the sulfonyl fluoride motif can be used as a connector for the assembly of -so2- linked small molecules with proteins or nucleic acids . This suggests that the compound may interact with various proteins or nucleic acids depending on the specific context of its use.

Mode of Action

It is known that the compound can be used in click chemistry approaches through sulfates . This is a complimentary approach to using amides and phosphate groups as linkers . The compound likely interacts with its targets through the formation of -SO2- linkages, leading to changes in the structure and function of the target molecules.

Safety and Hazards

“2-Thiophenesulfonyl fluoride, 5-chloro-” is classified as Skin Corr. 1B under the GHS classification system. It has a hazard statement of H314, which means it causes severe skin burns and eye damage. Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P304 + P340 + P310 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P363 (Wash contaminated clothing before reuse), and P405 (Store locked up) .

Future Directions

“2-Thiophenesulfonyl fluoride, 5-chloro-” is a versatile chemical compound used in scientific research. With its unique properties, it finds applications in various fields like organic synthesis and pharmaceutical development. As a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids, it has potential for further exploration in the field of bioconjugation .

Properties

IUPAC Name

5-chlorothiophene-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQCGAGVTAESGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108158-05-0
Record name 108158-05-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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